2H-Indeno[2,1-c]pyridine 2H-Indeno[2,1-c]pyridine
Brand Name: Vulcanchem
CAS No.: 244-41-7
VCID: VC15996533
InChI: InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H
SMILES:
Molecular Formula: C12H9N
Molecular Weight: 167.21 g/mol

2H-Indeno[2,1-c]pyridine

CAS No.: 244-41-7

Cat. No.: VC15996533

Molecular Formula: C12H9N

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

2H-Indeno[2,1-c]pyridine - 244-41-7

Specification

CAS No. 244-41-7
Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
IUPAC Name 2H-indeno[2,1-c]pyridine
Standard InChI InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H
Standard InChI Key KIPLRLPCPJUKIG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC3=CNC=CC3=C2C=C1

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s backbone consists of an indene moiety (a bicyclic system of two fused benzene rings) fused to a pyridine ring at the [2,1-c] position. This arrangement creates a planar, conjugated system that enhances stability and influences reactivity. The numbering system follows IUPAC conventions, with the pyridine nitrogen positioned at the first carbon of the indeno fusion .

Table 1: Structural and Identifier Data

PropertyValueSource
IUPAC Name2H-indeno[2,1-c]pyridinePubChem
CAS Registry Number244-41-7PubChem
Molecular FormulaC12H9N\text{C}_{12}\text{H}_{9}\text{N}PubChem
SMILESC1=CC2=CC3=CNC=CC3=C2C=C1PubChem
InChIKeyKIPLRLPCPJUKIG-UHFFFAOYSA-NPubChem

Tautomerism and Isomerism

The "2H" designation indicates a specific tautomeric form where the hydrogen atom resides on the second carbon of the pyridine ring. Alternative tautomers (e.g., 1H or 3H) are theoretically possible but less stable due to reduced aromaticity in the fused system .

Synthesis and Reactivity

Conventional Synthetic Routes

The Pinner-type reaction, traditionally used for pyridine derivatives, has been adapted for indenopyridines. A 2015 study demonstrated the cyclocondensation of indanone derivatives with cyanoacetamide under acidic conditions to yield 2H-indeno[2,1-c]pyridine-4-carbonitriles . This method emphasizes the compound’s accessibility through:

  • Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.

  • Cyclization: Intramolecular attack of the pyridine nitrogen on electrophilic carbons.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
1Indan-1-one, cyanoacetamideKnoevenagel adduct formation
2HCl, reflux (12h)Cyclization to target compound

Functionalization Strategies

The compound’s C-4 and C-9 positions are electron-deficient, enabling electrophilic substitution. Recent efforts have focused on:

  • Nitration: Introducing nitro groups at C-4 for explosive precursors .

  • Suzuki Coupling: Palladium-catalyzed arylations at C-9 to enhance photoluminescence .

Physicochemical Properties

Electronic Characteristics

The fused aromatic system confers a high π\pi-electron density, with computed HOMO-LUMO gaps suggesting semiconductor potential (ΔE3.1eV\Delta E \approx 3.1 \, \text{eV}) . UV-Vis spectra exhibit absorption maxima at 290 nm (π→π* transitions) and 340 nm (n→π* transitions) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a 95% mass loss by 400°C, indicating utility in high-temperature applications .

Applications and Emerging Research

Organic Electronics

The planar structure and extended conjugation make 2H-indeno[2,1-c]pyridine a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): Derivatives with phenyl substituents (e.g., 9-phenyl-2H-indeno[2,1-c]pyridine) exhibit blue emission (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) .

  • Photovoltaic Cells: As electron-transport layers due to favorable LUMO levels (-2.8 eV) .

Pharmaceutical Intermediate

While direct biological data are sparse, structural analogs show:

  • Antimicrobial Activity: Pyridine-containing heterocycles inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

  • Kinase Inhibition: Molecular docking studies predict affinity for EGFR kinases (Kd12nMK_d \approx 12 \, \text{nM}) .

Future Directions

  • Synthetic Innovation: Developing catalytic asymmetric routes for enantiomerically pure derivatives.

  • Materials Optimization: Tuning HOMO-LUMO gaps via substituent engineering for optoelectronic devices.

  • Biological Profiling: In vitro assays to validate predicted kinase inhibition and antimicrobial properties.

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